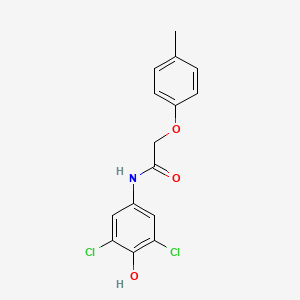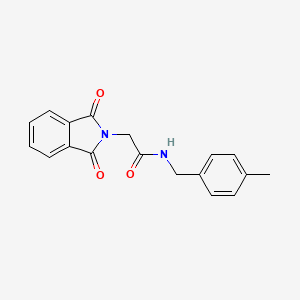
2-(4-bromophenyl)-4-chloro-6-(1H-pyrazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-4-chloro-6-(1H-pyrazol-1-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. The compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-4-chloro-6-(1H-pyrazol-1-yl)pyrimidine involves the inhibition of CDKs, which are essential for the progression of the cell cycle. The compound binds to the ATP-binding site of CDKs, thereby preventing the phosphorylation of downstream targets and leading to cell cycle arrest. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-4-chloro-6-(1H-pyrazol-1-yl)pyrimidine has been shown to exhibit potent inhibitory activity against CDKs, leading to cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has been tested in animal models and has been shown to be well-tolerated, with no significant adverse effects on biochemical and physiological parameters.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-bromophenyl)-4-chloro-6-(1H-pyrazol-1-yl)pyrimidine in lab experiments include its potent inhibitory activity against CDKs, its anti-inflammatory activity, and its potential applications in medicinal chemistry. The limitations of using the compound in lab experiments include its low solubility in aqueous solutions, which may limit its bioavailability and efficacy.
Orientations Futures
The future directions for research on 2-(4-bromophenyl)-4-chloro-6-(1H-pyrazol-1-yl)pyrimidine include the development of more efficient synthesis methods to improve the yield and purity of the product. Further studies are needed to elucidate the mechanism of action of the compound and its potential applications in the treatment of various diseases such as cancer and inflammation. The compound can also be used as a lead compound for the development of novel CDK inhibitors with improved potency and selectivity.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenyl)-4-chloro-6-(1H-pyrazol-1-yl)pyrimidine involves the reaction of 2,4-dichloro-5-(4-bromophenyl)pyrimidine with 1H-pyrazole-1-carboxamidine in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the final product. The synthesis method has been optimized to yield high purity and yield of the product.
Applications De Recherche Scientifique
2-(4-bromophenyl)-4-chloro-6-(1H-pyrazol-1-yl)pyrimidine has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit potent inhibitory activity against various enzymes such as cyclin-dependent kinases (CDKs), which are involved in the regulation of cell cycle progression. The compound has also been shown to have antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-4-chloro-6-pyrazol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN4/c14-10-4-2-9(3-5-10)13-17-11(15)8-12(18-13)19-7-1-6-16-19/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGMRUKSODWZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-4-chloro-6-pyrazol-1-ylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-acetyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5876595.png)

![N-1,3-benzodioxol-5-yl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5876604.png)

![5-methyl-2-(1H-tetrazol-1-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B5876627.png)
![6-methyl-3-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B5876634.png)
![methyl (6-amino-5-cyano-2',3',5',6'-tetrahydro-2H-spiro[pyrano[2,3-c]pyrazole-4,4'-thiopyran]-3-yl)acetate](/img/structure/B5876642.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5876649.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5876674.png)

![N'-({[(4-methylphenyl)thio]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5876720.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5876721.png)
![N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5876723.png)